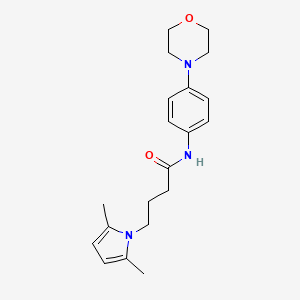

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide is a synthetic organic compound characterized by a pyrrole ring substituted with two methyl groups and a morpholine ring attached to a phenyl group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide typically involves the following steps:

Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.

Substitution with Methyl Groups:

Attachment of the Butanamide Chain: The butanamide chain can be introduced through an amide coupling reaction, where the pyrrole derivative reacts with 4-morpholinophenylbutanoic acid in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as N,N-diisopropylethylamine (DIPEA).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can target the amide group, converting it to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic substitution reactions can occur at the aromatic ring, allowing for further functionalization with various substituents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Formation of pyrrole-2,5-dicarboxylic acid derivatives.

Reduction: Conversion to 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamine.

Substitution: Various substituted derivatives depending on the electrophile used.

Applications De Recherche Scientifique

Chemistry

In chemistry, 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

In biological research, this compound may serve as a probe to study the interactions of pyrrole-containing molecules with biological targets. Its structural features could be exploited to design analogs with potential biological activity.

Medicine

In medicinal chemistry, the compound could be investigated for its potential as a therapeutic agent. The presence of the morpholine ring suggests possible activity as a central nervous system agent, while the pyrrole ring could interact with various biological receptors.

Industry

In the industrial sector, this compound might be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments.

Mécanisme D'action

The mechanism of action of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. The morpholine ring might facilitate binding to certain protein sites, while the pyrrole ring could participate in π-π interactions or hydrogen bonding.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-(2,5-dimethyl-1H-pyrrol-1-yl)butanamide: Lacks the morpholine ring, potentially altering its biological activity and chemical reactivity.

N-(4-morpholinophenyl)butanamide: Lacks the pyrrole ring, which may reduce its versatility in chemical modifications.

4-(1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide: Lacks the methyl groups on the pyrrole ring, which could affect its steric and electronic properties.

Uniqueness

4-(2,5-dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide is unique due to the combination of the pyrrole and morpholine rings, along with the specific substitution pattern. This unique structure provides a balance of hydrophobic and hydrophilic properties, making it versatile for various applications in research and industry.

Activité Biologique

4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N-(4-morpholinophenyl)butanamide, commonly referred to as MPPB, is a synthetic compound that has garnered attention in pharmacological research due to its diverse biological activities. This article explores its biological activity, focusing on its effects on cell cultures, mechanisms of action, structure-activity relationships, and potential therapeutic applications.

- Molecular Formula : C20H27N3O2

- Molar Mass : 341.45 g/mol

- CAS Number : 1251558-10-7

The biological activity of MPPB is attributed to its interaction with various molecular targets within cells. This compound has been shown to modulate enzyme activities and influence signaling pathways, particularly in the context of monoclonal antibody production. In studies involving recombinant Chinese Hamster Ovary (rCHO) cells, MPPB was found to:

- Suppress Cell Growth : MPPB inhibited excessive cell proliferation, allowing for enhanced productivity in bioprocessing applications.

- Increase ATP Levels : It elevated intracellular adenosine triphosphate (ATP) levels, which is crucial for energy metabolism during cell culture processes.

- Enhance Monoclonal Antibody Production : The compound significantly increased the yield of monoclonal antibodies by improving cell-specific productivity without compromising cell viability .

Cell Culture Studies

In a controlled study, rCHO cells supplemented with MPPB exhibited a marked increase in monoclonal antibody production. Key findings from this research include:

| Parameter | Control Condition | MPPB Condition |

|---|---|---|

| Viable Cell Density (VCD) | 6.0 x 10^6 cells/mL | 14.0 x 10^6 cells/mL |

| Final mAb Concentration | 732 mg/L | 1,098 mg/L |

| Cell-Specific Productivity | 7.1 pg/cell/day | 11 pg/cell/day |

These results indicate that MPPB not only enhances productivity but also maintains cell health over extended culture periods .

Structure-Activity Relationship (SAR)

The effectiveness of MPPB can be attributed to its structural components. A detailed SAR analysis revealed that the 2,5-dimethylpyrrole moiety is essential for its biological activity. Variants lacking this structure showed reduced efficacy in enhancing cell-specific productivity . The following components were identified as critical:

- N-(4-morpholinophenyl) : Contributes to the binding affinity and overall stability of the compound.

- 2,5-Dimethylpyrrole : Most active structural component promoting increased productivity.

- Butanamide Linker : Essential for maintaining the overall pharmacophore structure.

Therapeutic Potential

Research has indicated that MPPB may have applications beyond bioprocessing. Its ability to modulate cellular processes suggests potential in therapeutic contexts such as:

- Cancer Treatment : By selectively inhibiting tumor cell growth while promoting normal cell function.

- Biopharmaceutical Production : Enhancing yields of therapeutic proteins and monoclonal antibodies in industrial settings.

Comparative Analysis with Similar Compounds

A comparative study with structurally similar compounds highlighted MPPB's unique profile:

| Compound Name | Activity Level | Key Structural Features |

|---|---|---|

| This compound | High | Morpholine and pyrrole moieties |

| N-(4-Morpholinophenyl)-2-phenyl-2-(1H-pyrrol-1-yl)acetamide | Moderate | Lacks butanamide linker |

| Pyrrole Derivatives | Low | Reduced structural complexity |

This table illustrates the enhanced biological activity of MPPB compared to its analogs due to its specific structural characteristics.

Propriétés

IUPAC Name |

4-(2,5-dimethylpyrrol-1-yl)-N-(4-morpholin-4-ylphenyl)butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2/c1-16-5-6-17(2)23(16)11-3-4-20(24)21-18-7-9-19(10-8-18)22-12-14-25-15-13-22/h5-10H,3-4,11-15H2,1-2H3,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSXVUAQYSJIOTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1CCCC(=O)NC2=CC=C(C=C2)N3CCOCC3)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.